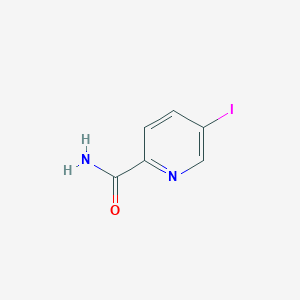
3-(3-bromo-2-oxopropyl)-3,4-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-bromo-2-oxopropyl)-3,4-dihydroquinazolin-4-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The “3-bromo-2-oxopropyl” group suggests the presence of a bromine atom and a carbonyl group in the propyl chain attached to the quinazolinone core.
Molecular Structure Analysis
The molecular structure of this compound would likely show the bicyclic quinazolinone core, with the bromo-oxopropyl group attached at the 3-position of the quinazolinone ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and substituents. Factors such as polarity, molecular weight, and the presence of functional groups (like the bromo-oxopropyl group) would influence its properties .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-bromo-2-oxopropyl)-3,4-dihydroquinazolin-4-one involves the condensation of 3-bromo-2-oxopropylamine with anthranilic acid followed by cyclization to form the quinazolinone ring.", "Starting Materials": [ "3-bromo-2-oxopropylamine", "anthranilic acid", "acetic anhydride", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Dissolve 3-bromo-2-oxopropylamine (1.0 equiv) and anthranilic acid (1.1 equiv) in acetic anhydride and heat the mixture to reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium acetate to neutralize the excess acetic anhydride.", "Step 3: Dilute the mixture with ethanol and filter the precipitated solid.", "Step 4: Wash the solid with ethanol and dry it under vacuum to obtain the intermediate 3-(3-bromo-2-oxopropyl)anthranilic acid.", "Step 5: Dissolve the intermediate in ethanol and add sodium ethoxide to initiate cyclization.", "Step 6: Heat the mixture to reflux for 6 hours and then cool it to room temperature.", "Step 7: Acidify the mixture with hydrochloric acid and filter the precipitated solid.", "Step 8: Wash the solid with water and dry it under vacuum to obtain the final product 3-(3-bromo-2-oxopropyl)-3,4-dihydroquinazolin-4-one." ] } | |
Número CAS |
99851-81-7 |
Fórmula molecular |
C11H9BrN2O2 |
Peso molecular |
281.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



